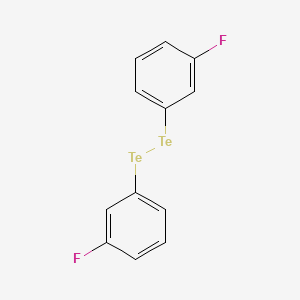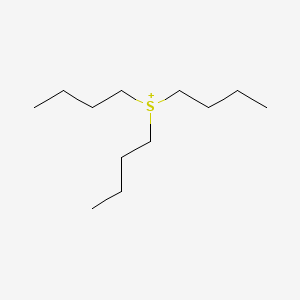
Sulfonium, tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, tributyl-: is an organosulfur compound characterized by a positively charged sulfur atom bonded to three butyl groups. This compound belongs to the class of sulfonium ions, which are known for their unique chemical properties and versatility in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfonium compounds are typically synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of tributyl sulfide with an alkyl halide like methyl iodide can yield tributylsulfonium iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the iodide ion acts as the leaving group .
Industrial Production Methods: Industrial production of sulfonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, can enhance the rate of methylation .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfonium compounds undergo various chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction of sulfonium ions can lead to the formation of thioethers.
Substitution: Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfonium compounds are valuable intermediates in organic synthesis. They are used as precursors for sulfur ylides, which are essential in carbon-carbon bond-forming reactions .
Biology and Medicine: Sulfonium compounds, such as S-adenosylmethionine, play crucial roles in biological methylation processes. They are involved in the biosynthesis of various biomolecules .
Industry: In the industrial sector, sulfonium compounds are used in the production of photoacid generators, which are essential in photolithography for semiconductor manufacturing .
Wirkmechanismus
The mechanism of action of sulfonium compounds involves their ability to act as electrophiles due to the positively charged sulfur atom. This electrophilic nature allows them to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction .
Vergleich Mit ähnlichen Verbindungen
Sulfoxides: Sulfoxides are similar to sulfonium compounds but contain a sulfur atom bonded to an oxygen atom.
Sulfones: Sulfones have a sulfur atom bonded to two oxygen atoms.
Thioethers: Thioethers are sulfur-containing compounds with two organic substituents attached to the sulfur atom.
Uniqueness: Sulfonium compounds are unique due to their positively charged sulfur atom, which imparts distinct chemical reactivity compared to sulfoxides, sulfones, and thioethers. This positive charge makes sulfonium compounds excellent electrophiles and versatile intermediates in various chemical reactions .
Eigenschaften
CAS-Nummer |
39895-78-8 |
|---|---|
Molekularformel |
C12H27S+ |
Molekulargewicht |
203.41 g/mol |
IUPAC-Name |
tributylsulfanium |
InChI |
InChI=1S/C12H27S/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/q+1 |
InChI-Schlüssel |
XDQXIEKWEFUDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[S+](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


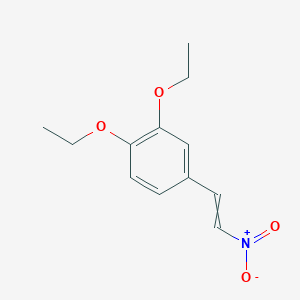
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
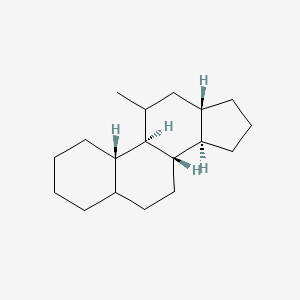
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)


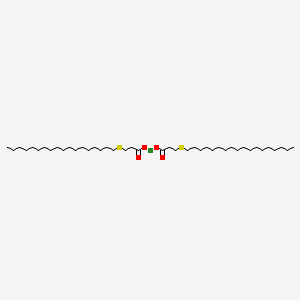

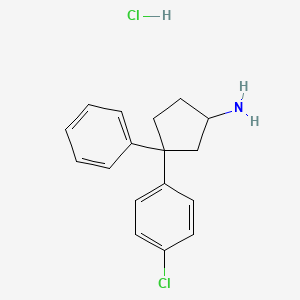
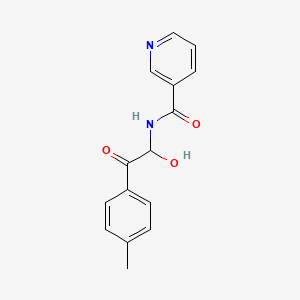
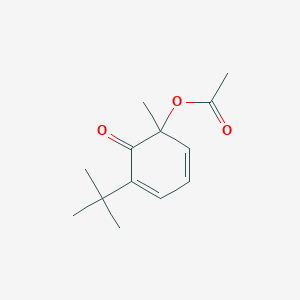
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
